molecular formula C11H12O B2722123 2-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1402004-35-6

2-(Bicyclo[1.1.1]pentan-1-yl)phenol

Cat. No.: B2722123
CAS No.: 1402004-35-6
M. Wt: 160.216
InChI Key: BXQMESVUGPOOLQ-UHFFFAOYSA-N
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Description

2-(Bicyclo[1.1.1]pentan-1-yl)phenol is a unique organic compound characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a phenol group.

Scientific Research Applications

Future Directions

The future directions for BCPs are promising. The difficulty in their large-scale preparation is still a problem, but the development of a practical general reaction that gives BCPs on mg- to kg-quantities using just light has eased this problem . Many of these molecules, which were previously commercialized, are already being used in drug discovery by pharmaceutical companies . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)phenol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Types of Reactions: 2-(Bicyclo[1.1.1]pentan-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents.

    Cubanes: Another class of compounds with a similar three-dimensional structure.

    Higher bicycloalkanes: Compounds with larger bicyclic frameworks.

Uniqueness: 2-(Bicyclo[1.1.1]pentan-1-yl)phenol is unique due to its combination of the bicyclo[1.1.1]pentane moiety and the phenol group. This combination provides distinct chemical and physical properties, making it valuable in various applications, particularly in drug design and materials science .

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-10-4-2-1-3-9(10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQMESVUGPOOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402004-35-6
Record name 2-(Bicyclo[1.1.1]pentan-1-yl)phenol
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